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molecular formula C10H10Cl2Ti-2 B8709344 Cyclopenta-1,3-diene;titanium(2+);dichloride

Cyclopenta-1,3-diene;titanium(2+);dichloride

Cat. No. B8709344
M. Wt: 248.96 g/mol
InChI Key: MKNXBRLZBFVUPV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US05565534

Procedure details

A suspension of 5.46 g (17.5 mmol) of the dilithium etherate (Example 2) in 200 ml of toluene is cooled to -78° C., and 3.3 g (17.5 mmol) of titanium chloride are added. The reaction solution immediately becomes a dark red color. The mixture is stirred at room temperature for 30 hours, insoluble constituents are removed by filtration through a frit, and the dark-red toluene phase is evaporated to dryness in an oil-pump vacuum. Repeated washing with pentane gives 1.85 g of the titanocene dichioride as a brown-beige powder. The crude product is subsequently extracted for several days with pentane in a circulation frit, giving, after removal of the solvent, the titanocene dichloride as a brown solid in a yield of 13% (780 mg): m.p. 259° C. (decomp.,DSC).
Quantity
5.46 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li][Li].[Cl-:3].[Ti+4:4].[Cl-].[Cl-].[Cl-].[C:8]1([CH3:14])[CH:13]=[CH:12][CH:11]=CC=1>>[Cl-:3].[Cl-:3].[CH-:11]1[CH:12]=[CH:13][CH:8]=[CH:14]1.[CH-:11]1[CH:12]=[CH:13][CH:8]=[CH:14]1.[Ti+2:4] |f:1.2.3.4.5,7.8.9.10.11|

Inputs

Step One
Name
Quantity
5.46 g
Type
reactant
Smiles
[Li][Li]
Name
Quantity
200 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
3.3 g
Type
reactant
Smiles
[Cl-].[Ti+4].[Cl-].[Cl-].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 30 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
insoluble constituents are removed by filtration through a frit
CUSTOM
Type
CUSTOM
Details
the dark-red toluene phase is evaporated to dryness in an oil-pump vacuum
WASH
Type
WASH
Details
Repeated washing with pentane

Outcomes

Product
Details
Reaction Time
30 h
Name
Type
product
Smiles
[Cl-].[Cl-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ti+2]
Measurements
Type Value Analysis
AMOUNT: MASS 1.85 g
YIELD: PERCENTYIELD 13%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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